molecular formula C12H15N3O3 B14852806 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide

Cat. No.: B14852806
M. Wt: 249.27 g/mol
InChI Key: QQUNJGIHRRPBRC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide is an organic compound with the molecular formula C12H15N3O3 It is a derivative of pyridine and features a cyclopropoxy group attached to the pyridine ring, along with two dimethylcarboxamide groups

Preparation Methods

The synthesis of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,4-dicarboxylic acid as the primary starting material.

    Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable activating agent such as thionyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols replace the cyclopropoxy group, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and dimethylcarboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as:

    3-Cyclopropoxy-N2,N2-dimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the position of the carboxamide groups, which can lead to different chemical and biological properties.

    N2,N2-Dimethylpyridine-2,4-dicarboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-dicarboxamide

InChI

InChI=1S/C12H15N3O3/c1-15(2)12(17)9-10(18-7-3-4-7)8(11(13)16)5-6-14-9/h5-7H,3-4H2,1-2H3,(H2,13,16)

InChI Key

QQUNJGIHRRPBRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

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